molecular formula C22H23NO B15019842 4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide

4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide

Cat. No.: B15019842
M. Wt: 317.4 g/mol
InChI Key: SRPIXAJTEIXPDA-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide is an organic compound with the molecular formula C22H23NO It is a benzamide derivative characterized by the presence of a tert-butyl group and a naphthalen-1-ylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzoic acid with naphthalen-1-ylmethylamine in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired benzamide derivative.

Another method involves the Ritter reaction, where tert-butyl alcohol reacts with naphthalen-1-ylmethylamine in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired amide . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted benzamides.

Scientific Research Applications

4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide can be compared with other benzamide derivatives, such as:

  • 4-tert-butyl-N-(2-phenylethyl)benzamide
  • 4-tert-butyl-N-(1-phenylethyl)benzamide
  • 4-tert-butyl-N-(2,6-diethylphenyl)benzamide

These compounds share structural similarities but differ in the substituents attached to the benzamide core. The presence of the naphthalen-1-ylmethyl group in this compound imparts unique properties, such as enhanced stability and potential biological activity, distinguishing it from other benzamide derivatives .

Properties

Molecular Formula

C22H23NO

Molecular Weight

317.4 g/mol

IUPAC Name

4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide

InChI

InChI=1S/C22H23NO/c1-22(2,3)19-13-11-17(12-14-19)21(24)23-15-18-9-6-8-16-7-4-5-10-20(16)18/h4-14H,15H2,1-3H3,(H,23,24)

InChI Key

SRPIXAJTEIXPDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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